6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole
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Overview
Description
6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further modified to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and specific reaction conditions can also be tailored to improve the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring.
Scientific Research Applications
6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities and structural similarity.
6-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-B]indole: Another derivative with different substituents affecting its chemical properties.
Uniqueness
6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole is unique due to the presence of the ethyl group, which can influence its reactivity, biological activity, and potential applications. The specific positioning of the ethyl group can also affect the compound’s interaction with various targets, making it distinct from other similar indole derivatives.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-2-9-4-3-5-10-11-8-14-7-6-12(11)15-13(9)10/h3-5,14-15H,2,6-8H2,1H3 |
InChI Key |
VYMFZNPXKKETDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)CCNC3 |
Origin of Product |
United States |
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